molecular formula C18H18N2O3 B12932433 Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate CAS No. 20943-48-0

Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate

Cat. No.: B12932433
CAS No.: 20943-48-0
M. Wt: 310.3 g/mol
InChI Key: WSZNWXBQIWOIHW-UHFFFAOYSA-N
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Description

Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a butyl ester group attached to a benzoate moiety, which is further linked to an indazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate typically involves the condensation of 3-oxo-2,3-dihydro-1h-indazole with butyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of an indazole ring with a butyl ester group and a benzoate moiety makes it a versatile compound for various scientific research applications .

Properties

CAS No.

20943-48-0

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

butyl 4-(3-oxo-2H-indazol-1-yl)benzoate

InChI

InChI=1S/C18H18N2O3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(21)19-20/h4-11H,2-3,12H2,1H3,(H,19,21)

InChI Key

WSZNWXBQIWOIHW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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